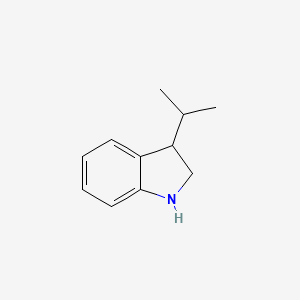

3-Isopropylindoline

Übersicht

Beschreibung

3-Isopropylindoline is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring The indoline structure is significant in organic chemistry due to its presence in various natural products and pharmaceuticals

Wirkmechanismus

Target of Action

3-Isopropylindoline, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The specific interactions between this compound and its targets, as well as the resulting changes, would need to be further investigated.

Biochemical Pathways

Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The shikimate pathway is known to be important for the biosynthesis of indoles . .

Result of Action

Given that indole derivatives are known to exhibit a wide range of biological activities , it’s likely that this compound would also have significant molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

3-Isopropylindoline, like other indole derivatives, is involved in a variety of biochemical reactions . It interacts with enzymes and proteins, potentially influencing their function

Cellular Effects

Indole derivatives are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to indole metabolism . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylindoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 3-isopropylindole using catalytic hydrogenation can yield this compound. Another method involves the intramolecular Diels–Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts under high-pressure hydrogenation conditions is common. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isopropylindoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-isopropylindole using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: 3-Isopropylindole.

Reduction: Saturated indoline derivatives.

Substitution: Various substituted this compound derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 3-Isopropylindoline can be categorized into several key areas:

1. Chemistry:

- Building Block for Synthesis: It is utilized in the synthesis of other indole derivatives and complex organic compounds.

- Reactivity: The compound's reactivity allows it to form various derivatives through electrophilic substitution reactions.

2. Biology:

- Biological Activities: Research indicates that derivatives of this compound exhibit potential biological activities, including:

- Antiviral Properties: Some studies have demonstrated efficacy against viral infections.

- Anticancer Activity: Compounds derived from this compound have shown promise in inhibiting cancer cell growth.

- Antimicrobial Effects: It has been investigated for its ability to combat bacterial infections.

3. Medicine:

- Drug Development: The compound is explored for its potential use in developing new therapeutic agents targeting various diseases.

- Mechanism of Action: It interacts with multiple biological receptors, influencing significant biochemical pathways relevant to disease treatment.

4. Industry:

- Production of Dyes and Pigments: this compound is used in manufacturing dyes and pigments due to its stable chemical structure.

- Industrial Chemicals: Its derivatives find applications in producing various industrial chemicals.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reactivity leading to diverse derivatives |

| Biology | Antiviral, anticancer, antimicrobial | Demonstrated efficacy against specific pathogens |

| Medicine | Drug development | Potential therapeutic agents targeting various diseases |

| Industry | Dyes and pigments production | Stable structure suitable for industrial applications |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound derivatives on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential as a lead compound for anticancer drug development. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Properties

Another research effort focused on the antiviral activity of this compound against influenza viruses. In vitro tests revealed that the compound inhibited viral replication, highlighting its potential as an antiviral agent. Further studies are needed to explore its efficacy in vivo.

Vergleich Mit ähnlichen Verbindungen

Indoline: The parent compound without the isopropyl group.

3-Methylindoline: Similar structure with a methyl group instead of an isopropyl group.

3-Ethylindoline: Contains an ethyl group at the third position.

Uniqueness: 3-Isopropylindoline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors or enzymes, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

3-Isopropylindoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of indoline, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of various indole derivatives against Mycobacterium tuberculosis (Mtb), showcasing that certain substitutions can enhance activity against both replicating and non-replicating forms of the bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were evaluated using high-throughput screening methods.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | >16 | Anti-Mtb |

| 6-Chloro derivative | 51.3 | Anti-Mtb |

| 6-Bromo derivative | >32 | Loss of activity |

This table summarizes the MIC values for selected derivatives, demonstrating that structural modifications can significantly impact biological activity against Mtb .

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Compounds with similar structures have been shown to inhibit Mtb DNA gyrase effectively, leading to cell death through disruption of DNA supercoiling .

Case Studies

- Study on Antimycobacterial Activity : A detailed evaluation was conducted on various indole derivatives, including this compound. The study employed the LORA assay to assess efficacy against non-replicating Mtb, revealing that certain compounds retained inhibitory activity under low-oxygen conditions typical of latent tuberculosis infections .

- Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis indicated that modifications at the C-6 position of the indole ring could enhance or diminish biological activity. For example, introducing halogen groups at this position resulted in varying degrees of inhibition against Mtb, highlighting the importance of chemical structure in determining biological efficacy .

Eigenschaften

IUPAC Name |

3-propan-2-yl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-6,8,10,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZQCOOQPFGESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67932-69-8 | |

| Record name | 3-(propan-2-yl)-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.